Methyl 4-bromo-2-mercaptobenzoate
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Overview
Description
Methyl 4-bromo-2-mercaptobenzoate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a mercapto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-mercaptobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-mercaptobenzoate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-mercaptobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or other reduced products
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol
Major Products:
Substitution: Various substituted benzoates.
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, reduced benzoates
Scientific Research Applications
Methyl 4-bromo-2-mercaptobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-mercaptobenzoate involves its interaction with various molecular targets. The bromine and mercapto groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is of particular interest in the development of antimicrobial and anticancer agents .
Comparison with Similar Compounds
Methyl 4-bromobenzoate: Lacks the mercapto group, making it less reactive in certain chemical reactions.
Methyl 2-mercaptobenzoate:
Methyl 4-iodo-2-mercaptobenzoate: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and applications
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H7BrO2S |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
methyl 4-bromo-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3 |
InChI Key |
OCYYNJBCBCZDLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)S |
Origin of Product |
United States |
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